An In-depth Technical Guide to the Chemical Properties of 5-(chloromethyl)-1-methyl-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 5-(chloromethyl)-1-methyl-1H-pyrazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(chloromethyl)-1-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to limited publicly available experimental data for this specific molecule, this guide leverages information on closely related pyrazole derivatives and fundamental chemical principles to offer a thorough profile.
Core Chemical Properties
5-(chloromethyl)-1-methyl-1H-pyrazole is a substituted pyrazole with the molecular formula C₅H₇ClN₂. Its structure features a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a chloromethyl group at the C5 position.
Physicochemical Data
| Property | Value | Source/Basis |
| Molecular Formula | C₅H₇ClN₂ | - |
| Molecular Weight | 130.58 g/mol | - |
| Monoisotopic Mass | 130.02977 Da | PubChemLite[1] |
| IUPAC Name | 5-(chloromethyl)-1-methyl-1H-pyrazole | - |
| CAS Number | 1434128-56-9 (hydrochloride salt) | LookChem[2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| Predicted XlogP | 0.7 | PubChemLite[1] |
Spectroscopic and Analytical Data
While experimental spectra for 5-(chloromethyl)-1-methyl-1H-pyrazole are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the N-methyl protons (δ ~3.8-4.2 ppm), a singlet for the chloromethyl protons (δ ~4.5-5.0 ppm), and two doublets for the pyrazole ring protons. |
| ¹³C NMR | Resonances for the N-methyl carbon, the chloromethyl carbon, and the three distinct carbons of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z ≈ 130, with a characteristic M+2 isotope peak at m/z ≈ 132 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. |
Synthesis and Reactivity
The synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole can be approached through established methods for pyrazole ring formation, followed by functional group manipulation.
General Synthetic Approach
A plausible synthetic route involves the cyclocondensation of a suitable 1,3-dicarbonyl compound or its equivalent with methylhydrazine. The chloromethyl group can be introduced either before or after the pyrazole ring formation. A general, representative protocol is outlined below.
Representative Experimental Protocol: Synthesis of a Substituted Pyrazole
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of 5-(chloromethyl)-1-methyl-1H-pyrazole.
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Reaction Setup: To a solution of an appropriate β-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of methylhydrazine.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pyrazole product.
Chemical Reactivity
The chemical reactivity of 5-(chloromethyl)-1-methyl-1H-pyrazole is primarily dictated by the chloromethyl group, which is a reactive electrophilic site susceptible to nucleophilic substitution.
This reactivity allows for the facile introduction of various functional groups, making it a valuable building block for the synthesis of more complex molecules. Common nucleophiles that can react with the chloromethyl group include amines, thiols, alcohols, and cyanides.
Biological and Pharmacological Profile
While specific biological activity for 5-(chloromethyl)-1-methyl-1H-pyrazole has not been extensively reported, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.
Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including:
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Anti-inflammatory and Analgesic Properties: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]
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Antimicrobial Activity: Many pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[3]
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Antitumor Effects: Some pyrazole-containing compounds have been investigated for their potential to inhibit tumor growth.[3]
The presence of the reactive chloromethyl group in 5-(chloromethyl)-1-methyl-1H-pyrazole makes it a useful intermediate for the synthesis of libraries of pyrazole derivatives to explore these potential biological activities.
Safety and Handling
The hydrochloride salt of 5-(chloromethyl)-1-methyl-1H-pyrazole is classified as harmful if swallowed and causes severe skin burns and eye damage.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
First Aid Measures:
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Inhalation: Move the person to fresh air.
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, it is advisable to consult a physician.[2]
Conclusion
5-(chloromethyl)-1-methyl-1H-pyrazole is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its key feature is the reactive chloromethyl group, which allows for a wide range of chemical transformations. While specific experimental data for this compound is limited, its chemical properties and biological potential can be reasonably inferred from the extensive research on the pyrazole class of compounds. Further investigation into the synthesis, reactivity, and biological activity of this specific molecule is warranted to fully explore its utility in the development of novel therapeutics and other chemical applications.
